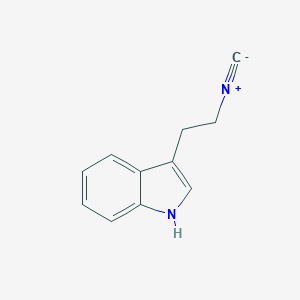
3-(2-isocyanoethyl)-1H-indole
描述
“3-(2-isocyanoethyl)-1H-indole” is a chemical compound that has been the subject of various research studies . It has been used in the development of a highly efficient dearomatization with in situ generated nitrile imines . This compound has also been involved in the construction of spiroindolines through dearomative spirocyclization .
Synthesis Analysis
The synthesis of “3-(2-isocyanoethyl)-1H-indole” involves several steps. One method involves a highly efficient dearomatization with in situ generated nitrile imines . This process has been developed through a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction under catalyst-free and mild reaction conditions . Another method involves a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .Molecular Structure Analysis
The molecular structure of “3-(2-isocyanoethyl)-1H-indole” is complex and has been the subject of various studies . It has been used in the construction of spiroindolines and in the development of a highly efficient dearomatization .Chemical Reactions Analysis
“3-(2-isocyanoethyl)-1H-indole” has been involved in several chemical reactions. For instance, it has been used in a highly efficient dearomatization with in situ generated nitrile imines . This process involves a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction . It has also been used in a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .科学研究应用
Synthesis and Chemistry of Indole Derivatives
Indole Derivatives Synthesis : A study by Khalafi‐Nezhad et al. (2008) discussed the solvent-free procedure for synthesizing bis(1H-indol-3-yl)methanes, highlighting the importance of indole derivatives in pharmaceutical chemistry. This method uses 1H-indole as a key component, indicating the significance of such compounds in synthetic chemistry (Khalafi‐Nezhad et al., 2008).
Heterocyclic Compound Synthesis : The study by Garden and Pinto (2001) reviewed the use of isatins (1H-indole-2,3-dione) in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines. This illustrates the versatility of indole-based structures in creating diverse synthetic molecules (Garden & Pinto, 2001).
Palladium-Catalyzed Reactions with Indoles : Cacchi and Fabrizi (2005) explored the synthesis and functionalization of indoles through palladium-catalyzed reactions, demonstrating the pivotal role of indole structures in modern organic synthesis (Cacchi & Fabrizi, 2005).
Biological and Pharmacological Applications
Anticancer Properties : Yılmaz et al. (2020) identified 3-bromo-1-ethyl-1H-indole as a potent anticancer agent, emphasizing the significance of indole derivatives in cancer research. This compound showed substantial cytotoxicity towards cancer cell lines and inhibited glutathione S-transferase isozymes (Yılmaz et al., 2020).
Antimicrobial Activity : Basavarajaiah and Miuthyunjayaswamy (2009) discussed the synthesis and antimicrobial activity of certain 5-substituted indole derivatives, highlighting the potential of indole structures in developing new antimicrobial agents (Basavarajaiah & Miuthyunjayaswamy, 2009).
Advanced Material and Chemical Applications
Corrosion Inhibition : Verma et al. (2016) examined the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel, illustrating the practical applications of indole derivatives in materials science (Verma et al., 2016).
Molecular Docking and Antioxidant Activity : Ghoneim et al. (2021) synthesized substituted indoles for molecular docking studies, showing their application in drug discovery and their antioxidant properties (Ghoneim et al., 2021).
属性
IUPAC Name |
3-(2-isocyanoethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQMZQJNSZGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377748 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-isocyanoethyl)-1H-indole | |
CAS RN |
100571-64-0 | |
| Record name | 3-(2-isocyanoethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Fluorophenyl)-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B176969.png)
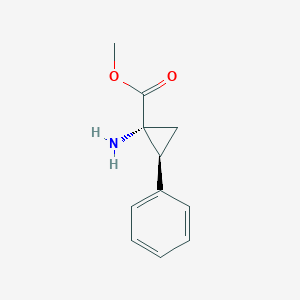
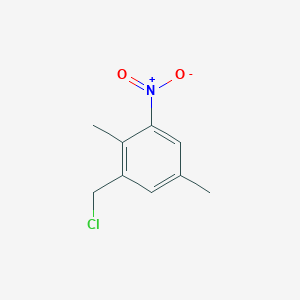
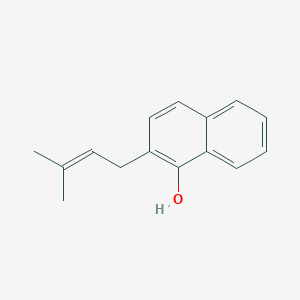
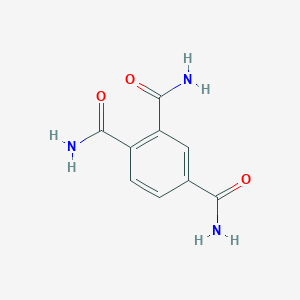
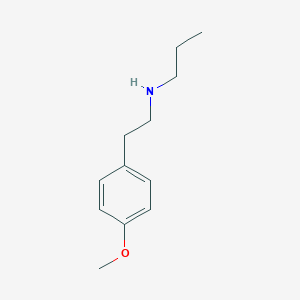
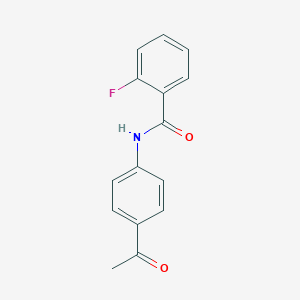
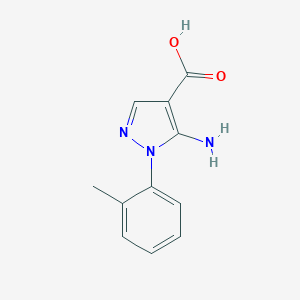
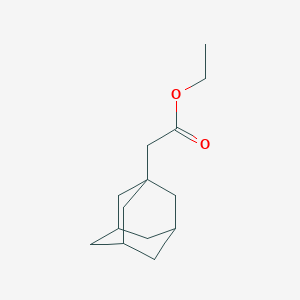
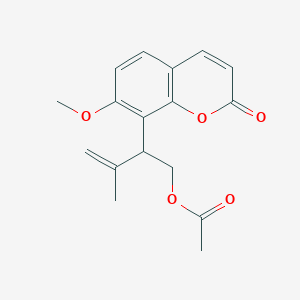
![N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide](/img/structure/B176991.png)
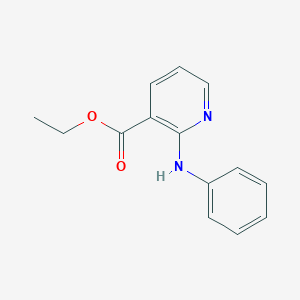
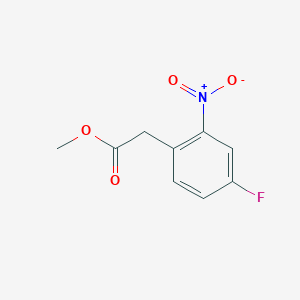
![1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate](/img/structure/B176998.png)